Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate)
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Overview
Description
Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) is a chemical compound with the molecular formula C18H21N3O6S·C5H9NO·HCl. It is a crystalline solid, typically appearing as a white or off-white powder at room temperature . This compound is known for its role as an intermediate in the synthesis of antibiotics, particularly imipenem .
Preparation Methods
The synthesis of Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) involves multiple steps. The process typically starts with the preparation of thienamycin, followed by the esterification with p-nitrobenzyl alcohol. The final step involves the formation of the hydrochloride salt in the presence of N-methylpyrrolidinone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) has several scientific research applications:
Mechanism of Action
The mechanism of action of Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) involves its conversion to active antibiotics like imipenem. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death . The molecular targets include various PBPs, and the pathways involved are crucial for bacterial cell wall biosynthesis .
Comparison with Similar Compounds
Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) is unique due to its specific structure and role as an intermediate in antibiotic synthesis. Similar compounds include:
Meropenem: Another carbapenem antibiotic with a similar mechanism of action but different structural features.
Ertapenem: A carbapenem antibiotic with a longer half-life and different spectrum of activity compared to imipenem.
These compounds share similar antibacterial properties but differ in their pharmacokinetics and specific clinical uses .
Properties
Molecular Formula |
C23H31ClN4O7S |
---|---|
Molecular Weight |
543.0 g/mol |
IUPAC Name |
1-methylpyrrolidin-2-one;(4-nitrophenyl)methyl (5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21N3O6S.C5H9NO.ClH/c1-10(22)15-13-8-14(28-7-6-19)16(20(13)17(15)23)18(24)27-9-11-2-4-12(5-3-11)21(25)26;1-6-4-2-3-5(6)7;/h2-5,10,13,15,22H,6-9,19H2,1H3;2-4H2,1H3;1H/t10-,13-,15-;;/m1../s1 |
InChI Key |
RISUKBNXUNVOJK-OSSMXLPMSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.CN1CCCC1=O.Cl |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.CN1CCCC1=O.Cl |
Origin of Product |
United States |
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